molecular formula C17H40N2O10 B082729 Formic acid triethylamine complex 5:2 CAS No. 15077-13-1

Formic acid triethylamine complex 5:2

Cat. No. B082729
CAS RN: 15077-13-1
M. Wt: 432.5 g/mol
InChI Key: NLOIHFJXBNFDSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complexes involving formic acid and triethylamine, such as the formic acid triethylamine complex 5:2, often utilizes standard laboratory chemicals. These complexes are utilized in innovative synthesis methods, including carbon monoxide generation at room temperature for catalytic applications and the production of nanoparticles for catalytic formic acid oxidation. Such syntheses highlight the versatility and economic efficiency of using formic acid and triethylamine in generating industrially significant compounds (Veryser, Mileghem, Egle, Gilles, & Borggraeve, 2016; Mazumder & Sun, 2009).

Molecular Structure Analysis

The molecular structure of formic acid triethylamine complexes, such as the trimethylamine-formic acid complex, has been characterized through microwave spectroscopy. This structural analysis provides insights into the hydrogen bonding and proton transfer mechanisms, crucial for understanding the chemical behavior and reactivity of these complexes (Mackenzie, Dewberry, & Leopold, 2016).

Chemical Reactions and Properties

The formic acid triethylamine complex exhibits unique chemical properties, such as serving as a hydrogen source in catalytic reactions. It plays a crucial role in the enantioselective transfer hydrogenation of unsaturated carboxylic acids, highlighting its importance in asymmetric catalysis (Leitner, Brown, & Brunner, 1993). Additionally, the complex's role in enhancing evaporative light scattering detection demonstrates its analytical application (Deschamps, Baillet, & Chaminade, 2002).

Physical Properties Analysis

The study of formic acid and triethylamine complexes' physical properties, such as their response in evaporative light scattering detection, reveals their interaction dynamics. These properties are essential for optimizing analytical techniques and understanding the complex's behavior under various conditions (Deschamps, Baillet, & Chaminade, 2002).

Chemical Properties Analysis

The chemical properties of formic acid triethylamine complexes contribute significantly to their reactivity and application in synthesis and catalysis. For instance, their role in carbon dioxide hydrogenation to formic acid showcases their potential in sustainable chemistry and as alternatives to traditional carbon monoxide sources in carbonylation reactions (Konishi & Manabe, 2014; Lau & Chen, 1995).

Scientific Research Applications

  • Carbon Monoxide Generation: Formic acid, mesyl chloride, and triethylamine are used for instant carbon monoxide (CO) generation at room temperature. This CO is then implemented in palladium-catalyzed aminocarbonylation chemistry (Veryser et al., 2016).

  • Asymmetric Transfer Hydrogenation Reactions: Ruthenium complexes in formic acid/triethylamine enable ketone reduction with high enantioselectivity. These complexes offer significant scope for modification toward specific substrates (Hannedouche et al., 2004).

  • HPLC Separation and Quantification: A novel buffer system utilizing dilute triethylamine-formic acid is useful for high-resolution HPLC separation and quantification of prostaglandins, with lyophilizability facilitating subsequent analyses (Desiderio et al., 1981).

  • Evaporative Light Scattering Detection Enhancement: Triethylamine with an equimolar amount of formic acid enhances the evaporative light scattering detector (ELSD) response, acting mainly as mass amplifiers (Deschamps et al., 2002).

  • Catalyst Speciation and Hydrogen Co-Evolution in Transfer Hydrogenation: The use of formic acid/triethylamine mixtures in catalyzed transfer hydrogenation has been studied using multiple techniques, indicating a gradual switch from formic acid dehydrogenation to hydrogen transfer mediated by a Ru-hydride complex (Berry et al., 2019).

  • Preparation of 1-Alkenes: Terminal allylic carbonates and acetates can be converted to 1-alkenes using palladium-catalyzed reactions with formates, where formic acid-triethylamine is a suitable reductant (Tsuji et al., 1986).

  • Extraction Characteristics of Acids: Tri-n-octylamine in 1-octanol has been studied for extracting succinic and formic acids from aqueous solutions, showing loading values of TOA decrease with increasing pH values (Hong et al., 2001).

  • Reactions with Activated Formic Acid: Addition compounds of formic acid with tertiary organic bases, including triethylamine, are used as liquid reducing agents suitable for selective reductions, including the conversion of sulfur dioxide into crystalline sulfur (Wagner, 1970).

  • Synthesis of Chromones: α-Substituted 2-hydroxyacetophenones react with the mixed anhydride of acetic and formic acids in the presence of bases like triethylamine to form chromones (Pivovarenko & Khilya, 1992).

Safety And Hazards

Formic acid triethylamine complex 5:2 is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a corrosive resistant container with a resistant inner liner .

Future Directions

Formic acid triethylamine complex 5:2 has been used in various research fields, including the synthesis of organic compounds, preparation of catalysts, and exploration of reaction mechanisms . It serves as a valuable tool in studying the properties and interactions of organic molecules with other substances . Future research may focus on its potential applications in other areas of chemistry and biology.

properties

IUPAC Name

N,N-diethylethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOIHFJXBNFDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583359
Record name Formic acid--N,N-diethylethanamine (5/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylethanamine;formic acid

CAS RN

15077-13-1
Record name Formic acid--N,N-diethylethanamine (5/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formic acid-triethylamine 5:2 complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Kinsey, T Lu, A Deiss, K Vuolo, L Klein… - …, 2022 - Wiley Online Library
For many years, lipid nanoparticles (LNPs) have been used as delivery vehicles for various payloads (especially various oligonucleotides and mRNA), finding numerous applications in …
T HOKAMP - New Chiral Iodine (III) Reagents for Stereoselective … - orca.cardiff.ac.uk
5-Methoxy-1-tetralone (1.76 g, 10.0 mmol) and RuCl [(R, R)-FsDPEN](p-cymene)(356 mg, 0.450 mmol, 4.5 mol%, 90% purity) were dissolved in dry DMF (100 mL) in a flame-dried …
Number of citations: 0 orca.cardiff.ac.uk
C Cianferotti, G Barreca, V Bollabathini… - European Journal of …, 2021 - Wiley Online Library
… (7.6 mg, 0.12 mmol) and formic acid triethylamine complex 5 : 2 (53.7 mg, 0.62 mmol), … (17.0 mg, 0.28 mmol) and formic acid triethylamine complex 5 : 2 (60.2 mg, 0.70 mmol) were …
AM Gulamhussen, P Kačer, J Přech, M Kuzma… - Reaction Kinetics and …, 2009 - Springer
A highly efficient route for R-1-methyl-tetrahydroisoquinoline preparation comprising Bischler–Napieralski condensation with enantioselective reduction according to the Noyori protocol …
Number of citations: 9 link.springer.com
X Huang, JY Ying - Chemical communications, 2007 - pubs.rsc.org
A siliceous mesocellular foam-immobilized Ru–TsDPEN complex exhibited excellent catalytic reactivity, enantioselectivity and reusability in the asymmetric transfer hydrogenation of an …
Number of citations: 23 pubs.rsc.org
BS McCullough, P Batsomboon… - Journal of natural …, 2019 - ACS Publications
The protein tyrosine phosphatase (PTP) family of enzymes includes many attractive therapeutic targets, such as those in the leukocyte common antigen-related (LAR) subfamily of …
Number of citations: 16 pubs.acs.org
CR Chaplain - 2021 - search.proquest.com
… Alcohol (2.27): To a solution of tautomers (2.26)/(2.26a) (4.43 g, 12.75 mmol) in CH2Cl2 (8 mL) was added formic acid triethylamine complex 5:2 (4.75 mL, 56.5 mmol, 4.4 equiv) …
Number of citations: 3 search.proquest.com
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
Soluble guanylate cyclase (sGC), the endogenous receptor for nitric oxide (NO), has been implicated in several diseases associated with oxidative stress. In a pathological oxidative …
Number of citations: 15 pubs.acs.org
M Soeberdt, P Molenveld, RPM Storcken… - Journal of Medicinal …, 2017 - ACS Publications
In order to develop novel κ agonists restricted to the periphery, a diastereo- and enantioselective synthesis of (4aR,5S,8aS)-configured decahydroquinoxalines 5–8 was developed. …
Number of citations: 17 pubs.acs.org
J Smith - 2015 - search.proquest.com
The asymmetric reduction of imino bonds is a well known and utilised method of chiral amine synthesis. Chapter 1 gives an insight into the published methods for a range of substrates …
Number of citations: 5 search.proquest.com

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